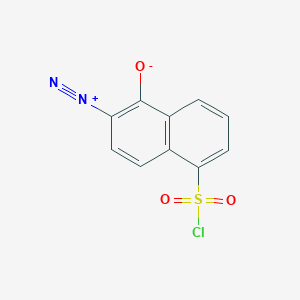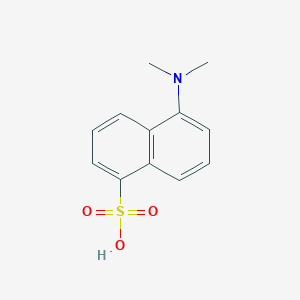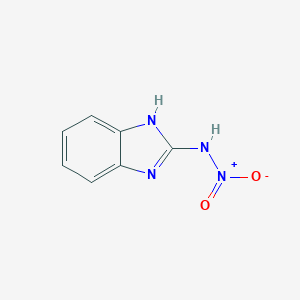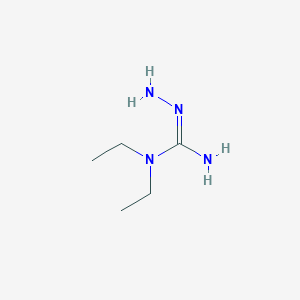
2-Amino-1,1-diethylguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1,1-diethylguanidine, also known as ADEG, is a guanidine derivative that has been extensively studied for its potential applications in scientific research. ADEG has been shown to possess a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用機序
The mechanism of action of 2-Amino-1,1-diethylguanidine is not fully understood, but it is thought to involve the modulation of various signaling pathways and the regulation of gene expression. 2-Amino-1,1-diethylguanidine has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism. 2-Amino-1,1-diethylguanidine has also been shown to modulate the activity of various ion channels, including voltage-gated potassium channels and transient receptor potential channels.
生化学的および生理学的効果
2-Amino-1,1-diethylguanidine has been shown to have a range of biochemical and physiological effects, including the modulation of cellular energy metabolism, the regulation of ion channel activity, and the inhibition of cancer cell proliferation. 2-Amino-1,1-diethylguanidine has also been shown to have vasodilatory effects and may be useful in the treatment of cardiovascular diseases.
実験室実験の利点と制限
One of the main advantages of using 2-Amino-1,1-diethylguanidine in lab experiments is its versatility. 2-Amino-1,1-diethylguanidine has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. However, one limitation of using 2-Amino-1,1-diethylguanidine is its potential toxicity. 2-Amino-1,1-diethylguanidine has been shown to be toxic at high concentrations, and caution should be taken when working with this compound.
将来の方向性
There are several future directions for research involving 2-Amino-1,1-diethylguanidine. One area of research is the development of 2-Amino-1,1-diethylguanidine derivatives with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of 2-Amino-1,1-diethylguanidine in various diseases, including neurodegenerative diseases, cancer, and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-Amino-1,1-diethylguanidine and its effects on cellular signaling pathways.
合成法
2-Amino-1,1-diethylguanidine can be synthesized through a multistep process involving the reaction of diethylamine with cyanamide, followed by the reaction of the resulting intermediate with ammonium chloride. The final product is obtained through the reaction of this intermediate with sodium nitrite and hydrochloric acid.
科学的研究の応用
2-Amino-1,1-diethylguanidine has been used in scientific research for its potential applications in a range of fields, including neuroscience, cancer research, and cardiovascular research. In neuroscience, 2-Amino-1,1-diethylguanidine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In cancer research, 2-Amino-1,1-diethylguanidine has been shown to inhibit the proliferation of cancer cells and may be a potential chemotherapeutic agent. In cardiovascular research, 2-Amino-1,1-diethylguanidine has been shown to have vasodilatory effects and may be useful in the treatment of cardiovascular diseases.
特性
CAS番号 |
125730-13-4 |
|---|---|
製品名 |
2-Amino-1,1-diethylguanidine |
分子式 |
C5H14N4 |
分子量 |
130.19 g/mol |
IUPAC名 |
2-amino-1,1-diethylguanidine |
InChI |
InChI=1S/C5H14N4/c1-3-9(4-2)5(6)8-7/h3-4,7H2,1-2H3,(H2,6,8) |
InChIキー |
AARBMNQXUYLDRC-UHFFFAOYSA-N |
異性体SMILES |
CCN(CC)/C(=N\N)/N |
SMILES |
CCN(CC)C(=NN)N |
正規SMILES |
CCN(CC)C(=NN)N |
同義語 |
Hydrazinecarboximidamide, N,N-diethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



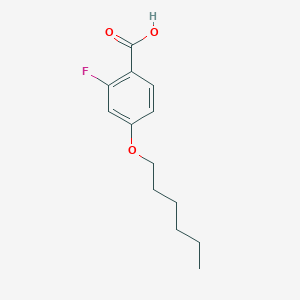
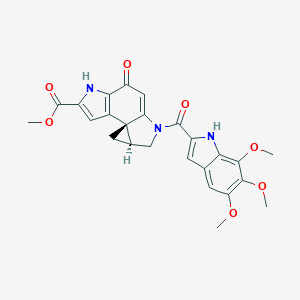
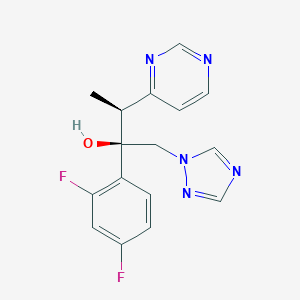
![11-Methylbenz[a]anthracene](/img/structure/B135086.png)
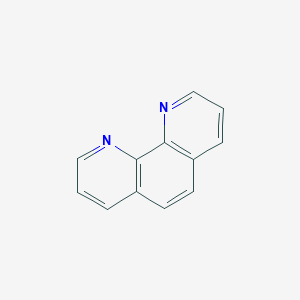
![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile](/img/structure/B135091.png)
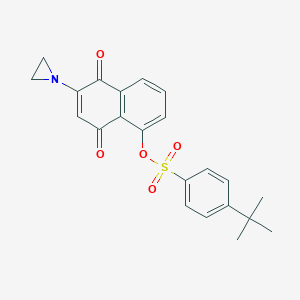
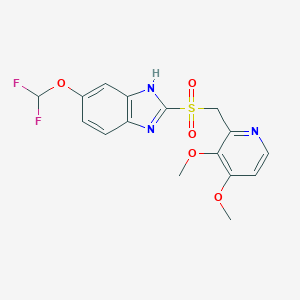
![2-[2-(2-Naphthalenyl)ethoxy]adenosine](/img/structure/B135104.png)
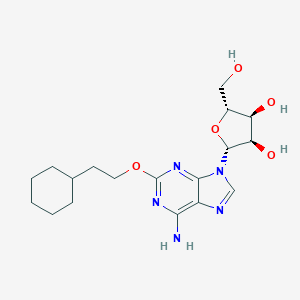
![2,3-Dimethylbenzo[a]anthracene](/img/structure/B135107.png)
